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A Head-to-Head Showdown: MRTX1133 vs.
Adagrasib in KRAS Mutant Cell Lines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting KRAS, an oncogene long

considered "undruggable," has ushered in a new era of precision oncology. Two prominent

players in this field are MRTX1133 and adagrasib (MRTX849), both developed by Mirati

Therapeutics. While both drugs target mutant KRAS, they do so with distinct specificities and

mechanisms of action. Adagrasib is a covalent inhibitor of KRAS G12C, a mutation prevalent in

non-small cell lung cancer (NSCLC).[1][2] In contrast, MRTX1133 is a non-covalent inhibitor

designed to target KRAS G12D, a common mutation in pancreatic, colorectal, and lung

cancers.[3][4] This guide provides a comprehensive head-to-head comparison of their

preclinical performance in KRAS mutant cell lines, supported by experimental data, detailed

protocols, and visualizations of the underlying biological pathways.
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Feature MRTX1133 Adagrasib (MRTX849)

Primary Target KRAS G12D[3] KRAS G12C[1]

Binding Mechanism Non-covalent, reversible[4] Covalent, irreversible[1]

Target Cysteine Not applicable Cysteine-12 of KRAS G12C[1]

State of KRAS Targeted
Both active (GTP-bound) and

inactive (GDP-bound) states[4]
Inactive (GDP-bound) state[1]

In Vitro Efficacy: A Tale of Two Mutants
The in vitro potency of MRTX1133 and adagrasib has been evaluated across a panel of cancer

cell lines harboring their respective target mutations. The half-maximal inhibitory concentration

(IC50) for cell viability is a key metric for assessing the efficacy of these compounds.

MRTX1133 Potency in KRAS G12D Mutant Cell Lines
MRTX1133 has demonstrated potent and selective inhibition of cell proliferation in various

cancer cell lines with the KRAS G12D mutation.

Cell Line Cancer Type IC50 (nM)

AsPC-1 Pancreatic 7-10[5]

SW1990 Pancreatic 7-10[5]

AGS Gastric 6[4][6]

HPAF-II Pancreatic >1000[1]

PANC-1 Pancreatic >5000[1]

LS513 Colorectal >100[1]

SNUC2B Colorectal >5000[1]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.
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Adagrasib has shown significant anti-proliferative activity in a broad range of KRAS G12C

mutant cancer cell lines.

Cell Line Cancer Type IC50 (nM) (2D culture)

MIA PaCa-2 Pancreatic
~150 (comparable to 2D assay

for 3-day treatment)[5]

NCI-H358 NSCLC 10 - 973[7]

NCI-H2122 NSCLC 10 - 973[8]

NCI-H23 NSCLC
Not explicitly stated, but

sensitive[9]

SW1573 NSCLC
Not explicitly stated, but

sensitive[9]

Note: The range of IC50 values for adagrasib reflects its activity across a panel of 17 KRAS

G12C-mutant cell lines.[7]

Head-to-Head in a KRAS G12C Model: An
Unexpected Finding
A recent study directly compared the efficacy of MRTX1133 and adagrasib in the KRAS G12C

pancreatic cancer cell line, MIA PaCa-2. Surprisingly, MRTX1133, designed as a G12D

inhibitor, demonstrated significant activity against this G12C mutant line.

Inhibitor Cell Line KRAS Mutation IC50 (nM)

MRTX1133 MIA PaCa-2 G12C 149[5]

Adagrasib MIA PaCa-2 G12C

Comparable to 2D

assay (robust

inhibition at 3 days)[5]

This finding suggests that the selectivity of MRTX1133 may not be absolute and that it can

effectively inhibit KRAS G12C in certain cellular contexts.[5]
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Signaling Pathway Inhibition
Both MRTX1133 and adagrasib function by inhibiting the downstream signaling pathways that

are constitutively activated by mutant KRAS. A primary readout of this inhibition is the reduction

of phosphorylated extracellular signal-regulated kinase (pERK).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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